molecular formula C11H14N4OS B12495443 2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B12495443
M. Wt: 250.32 g/mol
InChI Key: YGZJEYMCWNFTAT-UHFFFAOYSA-N
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Description

2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a thiazole ring fused with a pyrimidine ring, and a piperidine moiety, which contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and amidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its combination of a piperidine moiety with a thiazole-pyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a versatile compound for various applications in medicinal chemistry and materials science .

Biological Activity

The compound 2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N5SC_{12}H_{15}N_5S with a molecular weight of approximately 245.35 g/mol. The structure includes a thiazole and pyrimidine ring system, which are known for their biological significance.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Compounds similar to thiazolo[4,5-d]pyrimidine derivatives have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The piperidine moiety may facilitate interactions with neurotransmitter receptors, potentially influencing neurological pathways.

Biological Activity Overview

Activity Type Description
AnticancerExhibits cytotoxic effects on various cancer cell lines.
Anti-inflammatoryMay reduce inflammatory responses in vitro and in vivo.
AntimicrobialPotential activity against bacterial strains due to structural properties.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of thiazolo[4,5-d]pyrimidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds induced apoptosis and significantly reduced cell viability when compared to controls .
  • Anti-inflammatory Effects :
    • Research demonstrated that derivatives of this compound could modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines in macrophage cultures. This suggests potential for treating inflammatory diseases .
  • Antimicrobial Properties :
    • In vitro studies showed that certain thiazolo[4,5-d]pyrimidine derivatives exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other heterocycles such as pyrazoles and quinolines:

Compound Class Biological Activity
Thiazolo[4,5-d]pyrimidinesAnticancer, anti-inflammatory, antimicrobial
PyrazolesAntitumor activity against specific cancer types
QuinolinesAntimalarial and anticancer properties

Properties

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

2-(3-methylpiperidin-1-yl)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C11H14N4OS/c1-7-3-2-4-15(5-7)11-14-9-8(17-11)10(16)13-6-12-9/h6-7H,2-5H2,1H3,(H,12,13,16)

InChI Key

YGZJEYMCWNFTAT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(S2)C(=O)NC=N3

Origin of Product

United States

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